Benzenamine, 4-chloro-N-[(5-methyl-2-furanyl)methylene]-
Description
Benzenamine, 4-chloro-N-[(5-methyl-2-furanyl)methylene]- is a Schiff base derivative synthesized via the condensation of 4-chloroaniline with 5-methyl-2-furfural. This compound belongs to the class of arylideneanilines, characterized by an imine (-C=N-) linkage between an aromatic amine and a substituted aldehyde.
Properties
CAS No. |
51305-59-0 |
|---|---|
Molecular Formula |
C12H10ClNO |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(5-methylfuran-2-yl)methanimine |
InChI |
InChI=1S/C12H10ClNO/c1-9-2-7-12(15-9)8-14-11-5-3-10(13)4-6-11/h2-8H,1H3 |
InChI Key |
BOPFIWQDWJDPHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Biological Activity
Benzenamine, 4-chloro-N-[(5-methyl-2-furanyl)methylene]—a compound characterized by its unique structural features—has garnered attention in scientific research for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The compound is a derivative of benzenamine with a chloro substituent and a furan moiety, which contributes to its biological properties. The general structure can be represented as follows:
The biological activity of Benzenamine, 4-chloro-N-[(5-methyl-2-furanyl)methylene]- is believed to arise from its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors, potentially affecting signal transduction pathways related to cell growth and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown its effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values indicate potent activity:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anticancer Activity
Several studies have investigated the anticancer potential of Benzenamine derivatives. For example, a study reported that compounds similar to Benzenamine, 4-chloro-N-[(5-methyl-2-furanyl)methylene]- demonstrated cytotoxic effects on cancer cell lines such as HCT-15 (colon carcinoma) and A-431 (skin carcinoma). The IC50 values were found to be:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-15 | 10 |
| A-431 | 15 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
Case Studies
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzenamine derivatives, including the subject compound. The results highlighted its potential as a lead compound for developing new antimicrobial agents due to its low MIC values against resistant strains .
- Anticancer Research : In another research project, derivatives of Benzenamine were synthesized and tested for their anticancer properties. The findings indicated that modifications in the furan ring significantly enhanced cytotoxicity against specific cancer cell lines .
- Mechanistic Insights : A recent study utilized molecular docking simulations to elucidate the binding interactions between the compound and target proteins associated with cancer progression. This provided insights into how structural variations could optimize therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-chloro-N-[(5-methyl-2-furanyl)methylene]benzenamine with analogous Schiff bases, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Variations on the Benzene Ring
Key Observations :
- For example, nitrofen’s nitro group contributes to its herbicidal activity .
- Electron-donating groups (e.g., OMe, OEt) improve thermal stability, as seen in the higher predicted boiling point of the methoxy derivative .
Variations in the Aldehyde Component
Key Observations :
Key Observations :
- Chloro and nitro substituents correlate with higher bioactivity but also increased toxicity, as seen in nitrofen’s carcinogenicity .
- Methyl groups on the furan ring (e.g., 5-methyl) may reduce solubility, impacting bioavailability .
Q & A
Q. Q1: What are the recommended synthetic routes for preparing Benzenamine, 4-chloro-N-[(5-methyl-2-furanyl)methylene]-, and how can reaction conditions be optimized for higher yields?
A1: The compound is synthesized via a Schiff base condensation reaction between 4-chloroaniline and 5-methyl-2-furaldehyde. Key steps include:
- Reagent Ratios : Use a 1:1 molar ratio of amine to aldehyde to minimize side products.
- Catalyst : Employ sodium t-butanolate (NaOt-Bu) in anhydrous toluene under inert atmosphere (N₂/Ar) to enhance imine formation .
- Temperature : Maintain 80–100°C for 6–12 hours, monitoring progress via TLC or HPLC.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield optimization (70–85%) requires strict moisture exclusion and slow aldehyde addition.
Q. Q2: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
A2:
- NMR :
- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion [M+H]⁺ at m/z 234.6 (C₁₂H₁₁ClN₂O).
- FT-IR : Stretching bands for C=N (~1620 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .
Advanced Research Questions
Q. Q3: How can X-ray crystallography resolve ambiguities in the molecular configuration (e.g., E/Z isomerism) of this compound?
A3:
- Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane).
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
- Refinement : Apply SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares). Key parameters:
Q. Q4: How do computational methods (DFT) predict electronic properties and reactivity of this compound?
A4:
- Geometry Optimization : Use B3LYP/6-311++G(d,p) to model ground-state structure. Compare bond lengths/angles with crystallographic data .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gap (~3.5–4.0 eV) to predict charge-transfer interactions.
- Electrostatic Potential Maps : Identify nucleophilic (chlorine, imine nitrogen) and electrophilic (furan oxygen) sites for reactivity studies .
Q. Q5: How can contradictory biological activity data (e.g., enzyme inhibition vs. no activity) be resolved?
A5:
- Assay Validation :
- Mechanistic Studies : Use stopped-flow spectroscopy to monitor enzyme-substrate binding kinetics.
- Structural Analogues : Compare activity with derivatives (e.g., 4-bromo or 4-methoxy variants) to identify pharmacophores .
Methodological Challenges and Solutions
Q. Q6: What strategies address low solubility in aqueous media during biological assays?
A6:
Q. Q7: How can conflicting NMR and computational data on tautomeric equilibria be reconciled?
A7:
- Variable-Temperature NMR : Probe tautomerism by acquiring spectra at 25–60°C. Line broadening at higher temps indicates dynamic equilibrium.
- Dynamic NMR Simulation : Fit exchange-broadened signals to a two-site model (e.g., EXSY) to calculate activation energy.
- Solid-State NMR : Compare with solution data to confirm crystal packing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
